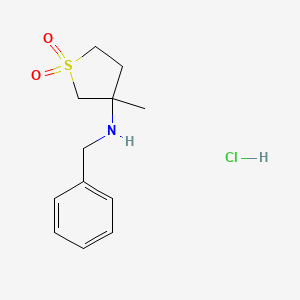![molecular formula C18H18N2O3 B6062292 N'-[1-(3,4-dihydroxyphenyl)ethylidene]-2-phenylcyclopropanecarbohydrazide](/img/structure/B6062292.png)
N'-[1-(3,4-dihydroxyphenyl)ethylidene]-2-phenylcyclopropanecarbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-[1-(3,4-dihydroxyphenyl)ethylidene]-2-phenylcyclopropanecarbohydrazide, commonly known as DPEP, is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields. The compound is a derivative of cyclopropane carbohydrazide and is synthesized using specific methods.
Mechanism of Action
The mechanism of action of DPEP is not fully understood, but it is believed to act through multiple pathways. In cancer treatment, DPEP has been shown to induce apoptosis, inhibit angiogenesis, and modulate the immune system. In Alzheimer's and Parkinson's disease, DPEP has been shown to inhibit the aggregation of amyloid beta and alpha-synuclein proteins, respectively.
Biochemical and Physiological Effects:
DPEP has been shown to have various biochemical and physiological effects on the body. In cancer treatment, DPEP has been shown to reduce tumor growth and metastasis, increase survival rates, and reduce side effects associated with chemotherapy. In Alzheimer's and Parkinson's disease, DPEP has been shown to improve cognitive function, reduce neuroinflammation, and prevent neuronal death. In agriculture, DPEP has been shown to increase crop yield and improve plant resistance to pests and diseases.
Advantages and Limitations for Lab Experiments
DPEP has several advantages and limitations for lab experiments. Its advantages include its high purity, stability, and ease of synthesis. Its limitations include its low solubility in water, which can make it difficult to administer in vivo, and its potential toxicity at high doses.
Future Directions
There are several future directions for the study of DPEP. In medicine, future studies could focus on optimizing the dosage and administration of DPEP, identifying its specific targets and pathways of action, and exploring its potential in combination with other drugs. In agriculture, future studies could focus on developing more efficient and environmentally friendly methods of using DPEP as a plant growth regulator and pesticide. In materials science, future studies could focus on exploring the potential of DPEP as a precursor for the synthesis of new materials with unique properties and applications.
Synthesis Methods
The synthesis of DPEP involves the reaction of 2-phenylcyclopropanecarbohydrazide with 3,4-dihydroxybenzaldehyde in the presence of a suitable catalyst. The reaction takes place under specific conditions, and the product is purified using various techniques such as column chromatography, recrystallization, and distillation. The yield of DPEP depends on the reaction conditions and the purity of the starting materials.
Scientific Research Applications
DPEP has been extensively studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, DPEP has shown promising results in the treatment of various diseases such as cancer, Alzheimer's, and Parkinson's. In agriculture, DPEP has been used as a plant growth regulator and as a pesticide. In materials science, DPEP has been used as a precursor for the synthesis of various materials such as polymers, nanoparticles, and metal-organic frameworks.
properties
IUPAC Name |
N-[(E)-1-(3,4-dihydroxyphenyl)ethylideneamino]-2-phenylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-11(13-7-8-16(21)17(22)9-13)19-20-18(23)15-10-14(15)12-5-3-2-4-6-12/h2-9,14-15,21-22H,10H2,1H3,(H,20,23)/b19-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGMWCWVDEWGSFI-YBFXNURJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1CC1C2=CC=CC=C2)C3=CC(=C(C=C3)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1CC1C2=CC=CC=C2)/C3=CC(=C(C=C3)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-({[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amino}methyl)-1-(4-fluorobenzyl)-3-hydroxy-2-piperidinone](/img/structure/B6062214.png)

![3-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B6062229.png)
![ethyl 3-(2,4-difluorobenzyl)-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-piperidinecarboxylate](/img/structure/B6062230.png)

![1-[2-(4-morpholinyl)ethyl]-5-({4-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2-piperidinone](/img/structure/B6062240.png)
![2-[1-(4-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-[(1-phenylcyclopentyl)methyl]acetamide](/img/structure/B6062248.png)
![methyl N-benzoyl-2-({4-[chloro(difluoro)methoxy]phenyl}amino)-3,3,3-trifluoroalaninate](/img/structure/B6062256.png)
![2-{1-cyclopentyl-4-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6062258.png)
![2-[4-(2,3-difluorobenzyl)-1-(3-phenylpropyl)-2-piperazinyl]ethanol](/img/structure/B6062263.png)

![1-ethyl-2-({1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazol-4-yl}carbonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B6062283.png)

![2-cyclopentyl-7-(3-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6062293.png)